molecular formula C18H22N2O5S B603028 Ethyl 4-[(6-methoxy-2-naphthyl)sulfonyl]piperazinecarboxylate CAS No. 1206108-28-2

Ethyl 4-[(6-methoxy-2-naphthyl)sulfonyl]piperazinecarboxylate

Cat. No.: B603028
CAS No.: 1206108-28-2
M. Wt: 378.4g/mol
InChI Key: ARSVTPPYTAPOQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(6-methoxy-2-naphthyl)sulfonyl]piperazinecarboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with an ethyl ester group and a sulfonyl group attached to a methoxy-naphthyl moiety. Its distinct structure makes it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(6-methoxy-2-naphthyl)sulfonyl]piperazinecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 6-methoxy-2-naphthalenesulfonyl chloride with piperazine in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(6-methoxy-2-naphthyl)sulfonyl]piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 6-methoxy-2-naphthaldehyde or 6-methoxy-2-naphthoic acid.

    Reduction: Formation of 6-methoxy-2-naphthyl sulfide.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-[(6-methoxy-2-naphthyl)sulfonyl]piperazinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[(6-methoxy-2-naphthyl)sulfonyl]piperazinecarboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy-naphthyl moiety may also interact with hydrophobic pockets in biological molecules, affecting their function. These interactions can lead to various biological effects, making the compound a candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate
  • Ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate
  • 2-(6-methoxy-2-naphthyl)propionamide derivatives

Uniqueness

Ethyl 4-[(6-methoxy-2-naphthyl)sulfonyl]piperazinecarboxylate is unique due to its combination of a piperazine ring with a sulfonyl group and a methoxy-naphthyl moiety This structure provides a distinct set of chemical properties and potential biological activities that are not commonly found in other similar compounds

Properties

CAS No.

1206108-28-2

Molecular Formula

C18H22N2O5S

Molecular Weight

378.4g/mol

IUPAC Name

ethyl 4-(6-methoxynaphthalen-2-yl)sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C18H22N2O5S/c1-3-25-18(21)19-8-10-20(11-9-19)26(22,23)17-7-5-14-12-16(24-2)6-4-15(14)13-17/h4-7,12-13H,3,8-11H2,1-2H3

InChI Key

ARSVTPPYTAPOQR-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)OC

Origin of Product

United States

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